Angiotensin IV
Overview
Description
Angiotensin IV (Ang IV) is a peptide hormone derived from the precursor molecule angiotensinogen through a series of enzymatic reactions. It is part of the renin-angiotensin system (RAS), which plays a critical role in regulating blood pressure, electrolyte balance, and fluid volume in the body. Ang IV is formed by the action of aminopeptidases that remove amino acids from the N-terminal of angiotensin II, creating several active peptides, including Ang III and Ang IV, each possessing distinct biological functions beyond the classical actions of angiotensin II (Ardaillou, 1997).
Synthesis Analysis
Ang IV synthesis involves the degradation of angiotensin II by aminopeptidase A and N. This process leads to the removal of two N-terminal amino acids from angiotensin II to produce Ang IV. The synthesis and biological actions of Ang IV are integral to understanding its role within the RAS and its potential therapeutic implications in various physiological and pathological conditions (Ardaillou, 1997).
Molecular Structure Analysis
The molecular structure of Ang IV, as explored through molecular dynamics simulations, reveals its unique conformational features in different environments. Such studies are crucial for understanding the biological activity of Ang IV, particularly in relation to its interaction with AT4 receptors and its influence on cognitive processes and cardiovascular function (Preto et al., 2005).
Chemical Reactions and Properties
Ang IV's chemical properties and reactions, particularly its interaction with specific receptors like AT4, play a significant role in its biological functions. Ang IV binds to AT4 receptors with high affinity, which distinguishes it from other angiotensin peptides. This binding is significant for its effects on endothelial cells and the synthesis of type 1 plasminogen activator inhibitor, suggesting a role in vascular, renal, and cerebral physiology (Ardaillou, 1997).
Physical Properties Analysis
The study of Ang IV’s physical properties, including its stability and solubility in different environments, is crucial for its potential therapeutic applications. These properties influence its biological activity, receptor interaction, and physiological effects, guiding the development of Ang IV analogs and mimetics for clinical use.
Chemical Properties Analysis
Ang IV's chemical interactions, specifically with the AT4 receptor, underscore its unique role in the RAS. The AT4 receptor, identified as insulin-regulated aminopeptidase (IRAP), is involved in cognitive enhancement and memory processes, with Ang IV acting as a potent inhibitor of IRAP's aminopeptidase activity. This inhibition is central to the proposed memory-enhancing effects of Ang IV and its analogs, providing a basis for therapeutic exploration in conditions associated with cognitive dysfunction (Chai et al., 2004).
Scientific Research Applications
Regulation of Blood Pressure
- Field : Biomedicine
- Application : Angiotensin IV (Ang IV) is part of the renin–angiotensin–aldosterone system (RAAS), which plays a crucial role in regulating blood pressure . Ang IV, along with angiotensin II (Ang II), is part of the classical pathway of RAAS that is responsible for increasing blood pressure .
- Methods : The study assessed changes in Ang II, Ang IV, angiotensin 1–7, and angiotensin 1–9 concentrations in the plasma of adolescents with hypertension, with hypertension and obesity, and obesity patients .
- Results : The Ang IV concentration was found to be lower in hypertension + obesity versus control and obesity versus control .
Cognitive Enhancement
- Field : Neuroscience
- Application : Angiotensin IV has been shown to enhance acquisition, consolidation, and recall in animal models of learning and memory when administered centrally or peripherally .
Inhibition of Insulin-Regulated Aminopeptidase (IRAP)
- Field : Pharmacology
- Application : Angiotensin IV serves as an inhibitor of the insulin-regulated aminopeptidase (IRAP) .
- Methods : The focus of the research was the efforts to stepwise transform the hexapeptide into more drug-like Ang IV peptidemimetics serving as IRAP inhibitors .
Restoration of Mean Arterial Pressure
- Field : Clinical Medicine
- Application : IV Angiotensin II has been used to safely restore mean arterial pressure in patients with catecholamine-refractory hypotension following angiotensin converting enzyme (ACE) inhibitor overdose .
Enhancement of Neuronal Glucose Uptake
- Field : Neuroscience
- Application : Angiotensin IV may interact with insulin-regulated amino peptidase to enhance neuronal glucose uptake .
Regulation of Extracellular Matrix Molecules
- Field : Cell Biology
- Application : Angiotensin IV may induce changes in extracellular matrix molecules .
Passive and Conditioned Avoidance Response
- Field : Neuroscience
- Application : Angiotensin IV has been reported to affect both passive and conditioned avoidance response as well as motor activity .
Regulation of Blood Pressure in Hypertension and Obesity
- Field : Biomedicine
- Application : Angiotensin IV plays a role in the regulation of blood pressure in adolescents with hypertension, with hypertension and obesity, and obesity patients .
- Methods : The study aimed to assess changes in angiotensin II, angiotensin IV, angiotensin 1–7, and angiotensin 1–9 concentrations in the plasma of these patients .
- Results : The Ang IV concentration was found to be lower in hypertension + obesity versus control and obesity versus control .
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Angiotensin IV . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Future directions in Angiotensin IV research include further understanding of the molecular mechanisms underlying cardiac arrhythmias, which could lead to improved pharmacological treatment opportunities for patients suffering from cardiac arrhythmias . Additionally, the role of stem cell-based therapies in the cardiovascular system is being explored .
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBGWDDCOJYQGY-KOQODJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347717 | |
Record name | Angiotensin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Angiotensin IV | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Angiotensin IV | |
CAS RN |
23025-68-5, 12676-15-2 | |
Record name | Angiotensin II, des-asp(1)-des-arg(2)-ile(5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023025685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Angiotensin IV | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.